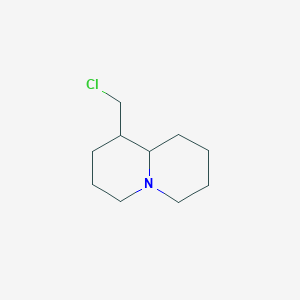

1-(chloromethyl)octahydro-2H-quinolizine

Descripción

Contextualizing Quinolizidine (B1214090) Alkaloids as a Class of Synthetic and Medicinal Interest

Quinolizidine alkaloids (QAs) are a large and diverse group of natural products biosynthesized from the amino acid L-lysine. nih.govmdpi.com Found predominantly in the plant family Fabaceae (legumes), these compounds are crucial to the plant's defense mechanisms against herbivores. nih.govmdpi.com The first QAs to be isolated were sparteine (B1682161) and lupinine (B175516) from Lupinus luteus (yellow lupin). acs.org

The medicinal interest in quinolizidine alkaloids is substantial, owing to their wide spectrum of pharmacological activities. acs.org Researchers have identified various therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, antitumor, and sedative effects. nih.govacs.orgontosight.ai This broad bioactivity has established the quinolizidine skeleton as a valuable template in drug discovery and medicinal chemistry, prompting efforts to synthesize novel derivatives with enhanced potency and selectivity. researchgate.net

Significance of Functionalized Octahydro-2H-quinolizines in Synthetic Organic Chemistry

The true value of the octahydro-2H-quinolizine scaffold in synthetic chemistry is unlocked through functionalization. Attaching reactive groups to the core structure transforms it from a relatively inert scaffold into a versatile building block. researchgate.net The introduction of functional groups allows for the covalent linking of the quinolizine moiety to other molecular fragments, facilitating the construction of complex, hybrid molecules. nih.gov

A prime example of a precursor for such functionalization is the natural alkaloid lupinine, which features a hydroxymethyl group at the C-1 position. researchgate.net This hydroxyl group can be readily converted into other functionalities, such as esters, amines, or, crucially, good leaving groups for nucleophilic substitution reactions. nih.gov This strategy enables the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity. acs.org

Research Trajectories for 1-(Chloromethyl)octahydro-2H-quinolizine within Heterocyclic Chemistry

This compound (see Table 1 for properties) is a synthetically valuable, functionalized derivative. scbt.com Its significance lies in the reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity positions the compound as an excellent electrophilic building block for introducing the octahydro-2H-quinolizine unit into larger molecules.

A plausible and efficient synthesis of this compound starts from the readily available alkaloid (-)-lupinine. nih.govchemjournal.kz The synthesis involves a two-step process:

Activation of the Hydroxyl Group: The primary alcohol of lupinine is first converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate. The reaction of lupinine with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) smoothly yields the corresponding methanesulfonate (B1217627) ester with high efficiency. nih.govchemjournal.kz

Nucleophilic Substitution: The resulting sulfonate ester is then treated with a source of chloride ions, such as lithium chloride or sodium chloride, in a suitable polar aprotic solvent. The chloride ion displaces the mesylate group via an SN2 reaction to afford this compound. A similar pathway has been successfully used to synthesize the corresponding azido (B1232118) derivative by reacting the mesylate with sodium azide (B81097). nih.gov

| Property | Value |

|---|---|

| CAS Number | 91049-90-0 |

| Molecular Formula | C₁₀H₁₈ClN |

| Molecular Weight | 187.71 g/mol |

Future research trajectories for this compound are centered on its use as a key intermediate. Its ability to react with a wide range of nucleophiles opens pathways to diverse classes of compounds. For instance, reaction with:

Amines, anilines, or nitrogen-containing heterocycles would yield various aminomethyl derivatives.

Thiols or thiophenols would produce thia-analogs.

Alcohols or phenols would lead to the corresponding ethers.

Azides , followed by cycloaddition reactions, can be used to create triazole-linked quinolizidine conjugates, a strategy that has proven effective in generating compounds with antiviral activity. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXKSXHUBMYDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395667 | |

| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91049-90-0 | |

| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Chloromethyl Octahydro 2h Quinolizine

Precursor-Based Synthesis Approaches

The most direct and widely applicable methods for synthesizing 1-(chloromethyl)octahydro-2H-quinolizine rely on the modification of readily available precursors that already contain the core quinolizidine (B1214090) ring system.

Synthesis from Lupinine (B175516) and Related Quinolizidine Derivatives

Lupinine, a naturally occurring quinolizidine alkaloid, stands out as the most logical and common starting material for the synthesis of this compound. wikipedia.org The structure of lupinine features a hydroxymethyl group at the C-1 position of the octahydro-2H-quinolizine core, which is primed for conversion to a chloromethyl group through well-established chemical transformations.

The general strategy involves the direct replacement of the primary hydroxyl group of lupinine with a chlorine atom. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of standard chlorinating agents. The straightforward nature of this approach, starting from a naturally abundant and stereochemically defined precursor, makes it a highly attractive synthetic route. Other quinolizidine derivatives containing a primary alcohol at the C-1 position could similarly serve as precursors.

Exploration of Alternative Starting Materials and Their Conversions

While the use of lupinine is the most direct route, the synthesis of the this compound core can theoretically be achieved from alternative starting materials through multi-step sequences. These approaches generally involve the initial construction of the quinolizidine skeleton followed by the introduction of the chloromethyl group.

One potential strategy involves the cyclization of functionalized piperidine (B6355638) derivatives. For instance, a suitably substituted piperidine with a side chain capable of forming the second ring of the quinolizidine system could be employed. The chloromethyl group, or a precursor that can be converted to it, would need to be incorporated into the synthetic design from an early stage.

Another approach could involve the total synthesis of the quinolizidine ring system from acyclic precursors. Such methods often rely on cascade reactions, including intramolecular Mannich reactions or Diels-Alder reactions, to construct the bicyclic core. oup.com The challenge in these approaches lies in the regioselective introduction of the chloromethyl functionality at the C-1 position.

Chlorination Chemistry in the Formation of this compound

The key chemical step in the synthesis of this compound from lupinine is the chlorination of the primary alcohol. The selection of the appropriate reagent and reaction conditions is crucial for achieving high yield and purity.

Reagent Selection and Reaction Condition Optimization

Several common chlorinating agents are effective for the conversion of primary alcohols to alkyl chlorides. Two of the most prominent methods applicable to the synthesis of this compound are the use of thionyl chloride (SOCl₂) and the Appel reaction.

Thionyl Chloride: Thionyl chloride is a widely used reagent for converting alcohols to alkyl chlorides. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607). The addition of a base, like pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the HCl generated during the reaction, which can be important for substrates containing acid-sensitive functional groups.

The Appel Reaction: The Appel reaction provides a mild and efficient method for the chlorination of alcohols using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄). nih.gov This reaction is known for its high yields and compatibility with a wide range of functional groups. oup.com The reaction is generally performed in an inert solvent like acetonitrile (B52724) or dichloromethane. A key advantage of the Appel reaction is that it often proceeds with inversion of stereochemistry at a chiral center.

| Reagent System | Typical Solvent | Temperature | Base | Key Features |

| Thionyl Chloride (SOCl₂) | Dichloromethane, Chloroform | 0 °C to reflux | Pyridine, Triethylamine | Readily available, gaseous byproducts. |

| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Acetonitrile, Dichloromethane | Room Temperature to reflux | None | Mild conditions, high yields. |

| Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS) | Dichloromethane, THF | Room Temperature | None | Alternative to CCl₄. uzhnu.edu.ua |

Mechanistic Investigations of Chlorination Pathways

The mechanisms of chlorination with thionyl chloride and in the Appel reaction are well-documented and provide insight into the stereochemical outcome of the synthesis of this compound.

Mechanism with Thionyl Chloride: The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. In the absence of a base like pyridine, this intermediate can collapse via an Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry. However, in the presence of pyridine, the pyridine attacks the sulfur atom, displacing the chloride ion. This free chloride ion then acts as a nucleophile in a standard Sₙ2 reaction, attacking the carbon atom from the backside and leading to an inversion of configuration.

Mechanism of the Appel Reaction: The Appel reaction begins with the reaction of triphenylphosphine with carbon tetrachloride to form a phosphonium (B103445) salt. The alcohol then deprotonates a molecule of chloroform (formed in situ) to generate an alkoxide, which subsequently attacks the phosphorus atom. The final step is an Sₙ2 displacement of the triphenylphosphine oxide by the chloride ion, which results in the formation of the alkyl chloride with inversion of configuration at the carbon center. wikipedia.org

Advanced Synthetic Techniques

While traditional synthetic methods are effective, modern techniques offer potential for increased efficiency, safety, and scalability in the synthesis of quinolizidine derivatives like this compound.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that can streamline synthetic routes. mdpi.comnih.gov In the context of quinolizidine synthesis, C-H activation could potentially be used to introduce functionality at various positions on the ring system, although its application for the direct introduction of a chloromethyl group at C-1 would be a challenging and novel transformation.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comyoutube.com The synthesis of this compound could be adapted to a flow process, particularly the chlorination step, which could allow for precise control of reaction parameters and potentially higher yields and purity.

Biocatalysis: The use of enzymes to perform chemical transformations is a rapidly growing area of green chemistry. While the biosynthesis of lupinine is known, the application of isolated enzymes or engineered microorganisms to perform the chlorination of lupinine is a futuristic but intriguing possibility that could offer high selectivity and mild reaction conditions. nih.gov

High-Throughput Experimentation (HTE) in Synthesis Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful tool in chemical synthesis, enabling the rapid screening of a multitude of reaction parameters to identify optimal conditions. nih.govyoutube.com This approach significantly accelerates the optimization process compared to traditional one-variable-at-a-time methods. youtube.com The application of HTE is particularly valuable for multi-variable reactions, such as the conversion of the readily available precursor, lupinine ((1S,9aR)-octahydro-2H-quinolizine-1-methanol), to this compound.

A plausible synthetic route for this conversion involves the chlorination of the primary alcohol of lupinine. This transformation can be achieved using various chlorinating agents and reaction conditions. An HTE approach would involve setting up a microscale reaction array, typically in a 96-well plate format, to systematically evaluate the impact of different reagents, solvents, temperatures, and reaction times on the yield and purity of the desired product. nih.gov

Table 1: Hypothetical High-Throughput Experimentation (HTE) Screen for the Chlorination of Lupinine

| Well | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A1 | SOCl₂ | Dichloromethane | 0 | 2 | 85 |

| A2 | SOCl₂ | Dichloromethane | 25 | 2 | 92 |

| A3 | SOCl₂ | Toluene | 25 | 2 | 78 |

| B1 | PCl₅ | Dichloromethane | 0 | 4 | 65 |

| B2 | PCl₅ | Dichloromethane | 25 | 4 | 75 |

| B3 | PCl₅ | Toluene | 25 | 4 | 60 |

| C1 | CCl₄/PPh₃ | Acetonitrile | 60 | 6 | 88 |

| C2 | CCl₄/PPh₃ | Acetonitrile | 80 | 6 | 95 |

| C3 | CCl₄/PPh₃ | Tetrahydrofuran | 60 | 6 | 82 |

The data generated from such an HTE screen allows for the rapid identification of lead conditions. For instance, the hypothetical data in Table 1 suggests that using thionyl chloride in dichloromethane at room temperature or carbon tetrachloride with triphenylphosphine in acetonitrile at elevated temperatures could be optimal for this transformation. Further HTE studies could then be designed to fine-tune these conditions, exploring a narrower range of temperatures, concentrations, and stoichiometry to maximize the yield and minimize by-product formation. The integration of automated liquid handlers and high-throughput analytical techniques, such as LC-MS, is crucial for the efficient execution and analysis of these experiments. youtube.com

One-Pot and Cascade Reactions for Quinolizine Scaffold Construction

The construction of the quinolizine ring system can be envisioned through a cascade reaction involving a Pictet-Spengler-type cyclization. For example, a suitably functionalized amino-aldehyde or amino-ketone could undergo an intramolecular cyclization to form the bicyclic quinolizidine core.

A hypothetical one-pot synthesis could commence with the reaction of pyridine with a dialkylacetylene dicarboxylate to form a zwitterionic intermediate. asianpubs.org This intermediate could then react with an appropriate dienophile in a cascade sequence of pericyclic reactions to construct the quinolizine skeleton. While this specific example leads to a substituted 2H-quinolizine, the underlying principle of using cascade reactions to rapidly build molecular complexity is broadly applicable. asianpubs.org

Another powerful approach involves the use of tandem cycloaddition processes. For instance, a one-step chemo-, diastereo-, and enantio-selective protocol has been described for the construction of densely functionalized octahydroindolo[2,3-a]quinolizine systems, which share the core quinolizine structure. technologynetworks.com This method employs tandem cycloadditions that build the complex framework in a single, highly controlled operation. technologynetworks.com

Table 2: Illustrative Cascade Reaction for Quinolizine Scaffold Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | Cyclic imine, α,β-unsaturated ester | Enamine intermediate |

| 2 | Intramolecular Mannich Reaction | Enamine intermediate | Bicyclic lactam |

| 3 | Reduction | Bicyclic lactam | Quinolizidine scaffold |

This tabulated sequence illustrates a conceptual cascade for forming the quinolizidine core. The initial Michael addition creates a key intermediate that is primed for a subsequent intramolecular Mannich reaction to close the second ring. A final reduction step would then yield the saturated octahydro-2H-quinolizine scaffold. Designing such a cascade requires careful selection of starting materials and reaction conditions to ensure that each step proceeds efficiently and selectively in the presence of the reagents and intermediates of the other steps.

Stereochemical Considerations in the Synthesis and Reactivity of 1 Chloromethyl Octahydro 2h Quinolizine

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of 1-(chloromethyl)octahydro-2H-quinolizine is not extensively documented in dedicated studies. However, its synthetic strategy can be effectively derived from the well-established chemistry of the natural alkaloid (-)-lupinine, which is (1R,9aR)-octahydro-2H-quinolizine-1-methanol. The stereochemistry of the final product is intrinsically linked to the stereochemistry of this starting material and the stereochemical course of the synthetic transformations.

Enantioselective synthesis of the quinolizidine (B1214090) core has been a subject of significant research, providing access to various stereoisomers of key intermediates. nih.govacs.orgresearchgate.net For instance, enantioselective approaches starting from phenylglycinol-derived δ-lactams have been developed to produce a range of piperidine (B6355638), indolizidine, and quinolizidine alkaloids. nih.govacs.orgresearchgate.net These methods allow for the construction of the bicyclic quinolizidine skeleton with high enantiomeric purity, which is a prerequisite for obtaining enantiomerically pure this compound.

Once the chiral quinolizidine methanol (B129727) is obtained, the introduction of the chloromethyl group can be achieved through a two-step sequence: activation of the primary alcohol and subsequent nucleophilic substitution. A common strategy involves the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate. The reaction of the resulting sulfonate ester with a chloride source, such as lithium chloride, is expected to proceed via an SN2 mechanism. This mechanism dictates an inversion of configuration at the carbon atom bearing the leaving group.

A direct parallel can be drawn from the synthesis of the corresponding azidomethyl derivative. The reaction of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (B1217627) (derived from (-)-lupinine) with sodium azide (B81097) in DMF results in the formation of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine. areeo.ac.ir This reaction proceeds with a clear inversion of stereochemistry at the C-1 position. A similar outcome is anticipated for the reaction with a chloride nucleophile.

The diastereoselectivity of this substitution reaction is expected to be high, as the SN2 mechanism is inherently stereospecific. The table below outlines the expected stereochemical outcome of the synthesis starting from (-)-lupinine.

| Starting Material | Intermediate | Reagent | Expected Product | Stereochemical Outcome |

|---|---|---|---|---|

| (-)-Lupinine [(1R,9aR)-octahydro-2H-quinolizine-1-methanol] | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | LiCl | (1S,9aR)-1-(chloromethyl)octahydro-2H-quinolizine | Inversion at C-1 |

Accessing Specific Stereoisomers of this compound

The octahydro-2H-quinolizine skeleton has three stereogenic centers at C-1, C-4a, and C-9a. However, in the unsubstituted ring system, the bridgehead hydrogen at C-9a is typically in a trans relationship to the substituent at C-1 in the thermodynamically more stable configuration. The primary stereoisomers of 1-(hydroxymethyl)octahydro-2H-quinolizine that serve as precursors are (-)-lupinine and its C-1 epimer, (+)-epilupinine.

Access to specific stereoisomers of this compound is therefore dependent on the availability of the corresponding stereoisomers of the starting alcohol and the stereochemical pathway of the substitution reaction.

(-)-Lupinine ((1R,9aR)-octahydro-2H-quinolizine-1-methanol) : This is the naturally occurring and most readily available stereoisomer. nih.gov As discussed, its conversion to the chloromethyl derivative via an SN2 reaction on the corresponding mesylate would yield (1S,9aR)-1-(chloromethyl)octahydro-2H-quinolizine .

(+)-Epilupinine ((1S,9aR)-octahydro-2H-quinolizine-1-methanol) : This stereoisomer is the C-1 epimer of lupinine (B175516). nih.govnih.gov Applying the same synthetic sequence (mesylation followed by SN2 substitution with chloride) to (+)-epilupinine would result in an inversion of configuration at C-1, leading to the formation of (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine .

The table below summarizes the key stereoisomers of the precursor alcohols and the expected stereoisomers of the target chloromethyl compound.

| Precursor Alcohol | Systematic Name | Expected Chloro-derivative | Systematic Name of Chloro-derivative |

|---|---|---|---|

| (-)-Lupinine | (1R,9aR)-octahydro-2H-quinolizin-1-yl)methanol nih.gov | (1S,9aR)-1-(chloromethyl)octahydro-2H-quinolizine | (1S,9aR)-1-(chloromethyl)octahydro-2H-quinolizine |

| (+)-Epilupinine | (1S,9aR)-octahydro-2H-quinolizin-1-yl)methanol nih.gov | (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine | (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine |

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry at both C-1 and the bridgehead C-9a can significantly influence the reactivity of the chloromethyl group in this compound. The orientation of the chloromethyl substituent, being either pseudo-axial or pseudo-equatorial, will affect its steric accessibility for subsequent nucleophilic substitution reactions.

In the thermodynamically stable trans-fused quinolizidine ring system, a substituent at C-1 can adopt one of two main conformations. The stereochemistry of the starting alcohol dictates this orientation.

In (-)-lupinine ((1R,9aR)-...) , the hydroxymethyl group is in a pseudo-equatorial position. The corresponding mesylate would also have the mesyloxymethyl group in a pseudo-equatorial orientation. An SN2 attack by a chloride ion would proceed through a transition state where the nucleophile approaches from a pseudo-axial direction, leading to a product where the chloromethyl group is in a pseudo-axial position in the immediate product of inversion. Ring conformational changes may then place it in a more stable orientation.

In (+)-epilupinine ((1S,9aR)-...) , the hydroxymethyl group occupies a pseudo-axial position. Consequently, the resulting mesylate would have a pseudo-axially oriented leaving group. Nucleophilic attack by chloride would occur from a less sterically hindered pseudo-equatorial direction, resulting in a product with a pseudo-equatorially positioned chloromethyl group.

The accessibility of the C-1 methylene (B1212753) carbon to incoming nucleophiles will be sterically hindered in the stereoisomer where the chloromethyl group is in a pseudo-axial position due to 1,3-diaxial interactions with the axial hydrogens within the quinolizidine ring system. Conversely, the stereoisomer with a pseudo-equatorially oriented chloromethyl group would be expected to be more reactive towards nucleophilic substitution.

Reaction Pathways and Transformational Chemistry of the Quinolizine Scaffold

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The primary mode of reactivity for 1-(chloromethyl)octahydro-2H-quinolizine involves the nucleophilic substitution of the chloride ion. The chloromethyl group acts as a good electrophile, susceptible to attack by a wide array of nucleophiles, leading to the formation of a diverse range of functionalized quinolizidine (B1214090) derivatives. This reactivity is fundamental to the synthetic utility of this compound, allowing for the introduction of various pharmacophores and structural motifs.

A key example of this transformation is the reaction with azide (B81097) nucleophiles. While direct reaction with this compound is not explicitly detailed in the literature, a closely related transformation involving the corresponding mesylate, (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (B1217627), demonstrates this pathway. The treatment of this mesylate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) results in the formation of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine. This reaction proceeds via an SN2 mechanism, with the azide ion displacing the methanesulfonate leaving group. Given that chloride is also a competent leaving group, a similar reaction with this compound is highly plausible.

The general scheme for nucleophilic substitution at the chloromethyl group can be represented as follows:

Scheme 1: General Nucleophilic Substitution

Qz-CH2Cl + Nu- → Qz-CH2Nu + Cl-

(Where Qz represents the octahydro-2H-quinolizine core and Nu- represents a generic nucleophile)

This pathway can be exploited with a variety of other nucleophiles to generate a library of derivatives. The following table outlines potential reactions based on this principle.

| Nucleophile (Nu-) | Reagent Example | Expected Product | Potential Application/Significance |

| Azide (N3-) | Sodium Azide (NaN3) | 1-(azidomethyl)octahydro-2H-quinolizine | Precursor for amines via reduction or triazoles via cycloaddition. |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 2-(octahydro-2H-quinolizin-1-yl)acetonitrile | Chain extension; precursor for carboxylic acids, amines, and amides. |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | (octahydro-2H-quinolizin-1-yl)methanol (Lupinine) | Access to the natural alkaloid lupinine (B175516) and its derivatives. |

| Alkoxides (RO-) | Sodium Methoxide (NaOCH3) | 1-(methoxymethyl)octahydro-2H-quinolizine | Formation of ether linkages. |

| Thiolates (RS-) | Sodium Thiophenoxide (NaSPh) | 1-((phenylthio)methyl)octahydro-2H-quinolizine | Synthesis of thioethers. |

| Amines (RNH2) | Ammonia (NH3), Benzylamine | 1-(aminomethyl)octahydro-2H-quinolizine | Introduction of primary, secondary, or tertiary amine functionalities. |

| Carboxylates (RCOO-) | Sodium Acetate (NaOAc) | (octahydro-2H-quinolizin-1-yl)methyl acetate | Formation of ester derivatives. |

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen atom within the quinolizidine core and an electrophilic chloromethyl group, suggests the potential for intramolecular cyclization reactions to form novel polycyclic structures. While specific examples involving this exact compound are not prominent in the literature, the principles of intramolecular N-alkylation are well-established.

For instance, if a suitable nucleophilic center could be generated elsewhere on the quinolizidine ring system, the chloromethyl group could act as an intramolecular alkylating agent. However, in its ground state, the octahydro-2H-quinolizine core is not sufficiently nucleophilic for direct intramolecular reaction with the appended chloromethyl group.

More feasible are intermolecular cyclization or annulation strategies where this compound serves as a building block. For example, it could be used to alkylate a separate cyclic amine, which then undergoes a subsequent cyclization step. A hypothetical annulation strategy could involve the reaction with a dinucleophile, such as a diamine or a hydroxy-amine, to construct a new heterocyclic ring fused to or bridging the quinolizidine scaffold.

A potential synthetic application could be in the construction of more complex alkaloids, such as analogs of sparteine (B1682161), which features a tetracyclic cage-like structure. By reacting this compound with a suitable piperidine-based nucleophile, followed by an intramolecular cyclization, one could envision the assembly of a sparteine-like framework.

Rearrangement Reactions of Quinolizine Derivatives

The rigid, saturated ring system of octahydro-2H-quinolizine is generally stable and not prone to rearrangement under typical reaction conditions. Skeletal rearrangements of such saturated heterocyclic systems usually require harsh conditions or the generation of highly reactive intermediates, such as carbocations or radicals, adjacent to the ring system.

In the case of this compound, the formation of a primary carbocation upon departure of the chloride ion is energetically unfavorable. Therefore, Wagner-Meerwein type rearrangements originating from the chloromethyl group are unlikely.

However, rearrangement reactions have been documented in unsaturated quinolizine systems. For instance, certain 2H- and 4H-quinolizine esters have been shown to undergo rearrangement and interconversion under specific conditions. nih.gov These transformations, however, involve the aromatic and partially saturated quinolizine core and are not directly applicable to the fully saturated octahydro-2H-quinolizine system of the title compound. Any potential rearrangement involving this compound would likely be a consequence of subsequent transformations of a functional group introduced via nucleophilic substitution, rather than a direct rearrangement of the parent halide.

Catalytic Approaches in Quinolizine Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve selective and efficient functionalization. While specific catalytic reactions involving this compound are not widely reported, its structure lends itself to several potential catalytic transformations.

Metal-Catalyzed Cross-Coupling Reactions: The chloromethyl group, being an alkyl chloride, could potentially participate in cross-coupling reactions. Although less reactive than aryl or vinyl halides, advancements in catalysis have enabled the use of alkyl halides in reactions like Suzuki, Negishi, and Kumada couplings. These reactions would allow for the formation of a new carbon-carbon bond at the methylene (B1212753) position, enabling the introduction of aryl, vinyl, or other alkyl groups. A typical reaction scheme would involve a palladium or nickel catalyst with a suitable ligand.

Table of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(PPh3)4 or NiCl2(dppp) | 1-(alkyl/aryl-methyl)octahydro-2H-quinolizine |

| Suzuki Coupling | Boronic acid (R-B(OH)2) | Pd(OAc)2 with SPhos or XPhos | 1-(aryl-methyl)octahydro-2H-quinolizine |

Radical Cyclization: While not a direct functionalization of the chloromethyl group, radical reactions on derivatives of this compound could be envisioned. For example, if the chloro group is substituted by a radical precursor, subsequent intramolecular radical cyclization could be initiated. This strategy is a powerful tool for the construction of complex polycyclic systems in alkaloid synthesis.

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the quinolizidine scaffold itself represents a more advanced and atom-economical approach. While challenging on a saturated, non-activated system, recent progress in transition-metal-catalyzed C-H activation could potentially be applied. Such a strategy would likely require a directing group to achieve regioselectivity, and the existing chloromethyl moiety (or a derivative thereof) could potentially play this role. However, this remains a speculative area of research for this particular molecule.

Derivatives and Structural Modifications of 1 Chloromethyl Octahydro 2h Quinolizine

Design Principles for Novel Quolizine Analogues

The design of new analogues based on the quinolizine framework is a strategic process guided by the goal of optimizing molecular properties for specific applications. A primary approach is structure-activity relationship (SAR) studies, which investigate how modifications to a chemical structure affect its biological activity or physical characteristics. acs.org For quinolizine derivatives, design principles often focus on modifying substituents to enhance interactions with biological targets or to fine-tune electronic and steric properties. ontosight.aimdpi.com

A common strategy is molecular hybridization , which involves combining the quinolizine core with other pharmacologically active fragments to create hybrid compounds with potentially improved or novel activities. nih.gov For instance, attaching moieties known for specific biological interactions to the quinolizine backbone can produce new chemical entities with synergistic or additive effects. nih.gov

Another key principle is the introduction of functional groups that can alter the molecule's lipophilicity, metabolic stability, and bioavailability. ontosight.ai For example, incorporating groups like trifluoromethyl (CF3) can enhance lipophilicity and improve metabolic resistance. ontosight.ai The stereochemistry of the quinolizine ring system, which can exist in trans- and cis-fused conformations, is also a critical design consideration, as the three-dimensional arrangement of atoms significantly influences molecular recognition and function. researchgate.netdocumentsdelivered.comontosight.ai Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build 3D-QSAR models that correlate the structural features of ligands with their activities, thereby guiding the design of more potent analogues. mdpi.com

Synthesis of Diversified 1-Substituted Octahydro-2H-quinolizine Derivatives

The 1-(chloromethyl)octahydro-2H-quinolizine molecule is primed for diversification due to the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 1-position.

A versatile and widely used synthetic route for creating diversity from a related precursor involves the conversion of the substituent at the C-1 position into a good leaving group, followed by substitution. For example, in the synthesis of 1,2,3-triazole derivatives of lupinine (B175516) (which has a hydroxymethyl group at C-1), the hydroxyl group is first converted to a mesylate. This is then displaced by an azide (B81097) ion (N₃⁻) to form an azidomethyl intermediate. nih.govareeo.ac.ir This key intermediate, (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine, can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a diverse range of terminal alkynes. nih.gov This modular approach allows for the synthesis of a large library of 1-substituted derivatives where the substituent is a 1,2,3-triazole ring bearing various functional groups. nih.govresearchgate.net

Given that the chloromethyl group of this compound is already a reactive leaving group, it can be directly displaced by various nucleophiles or first converted to the azide to access similar triazole derivatives. This pathway facilitates the creation of analogues with tailored properties by simply changing the alkyne coupling partner.

Table 1: Examples of 1-Substituted Quinolizine Derivatives Synthesized via Azide Intermediate

This table illustrates derivatives synthesized from the (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine intermediate, showcasing the variety of substituents that can be introduced at the 1-position. nih.gov

| Derivative Name | Acetylene Reagent | Resulting Substituent at C-1 (via methyl linker) |

| (1S,9aR)-1-{[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-1,2,3-triazole |

| (1S,9aR)-1-{[4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 1-Ethynyl-3-methylbenzene | 4-(m-tolyl)-1,2,3-triazole |

| (1S,9aR)-1-{[4-Phenyl-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Phenylacetylene | 4-Phenyl-1,2,3-triazole |

| (1S,9aR)-{1-[(4-(Hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Propargyl alcohol | 4-(Hydroxymethyl)-1,2,3-triazole |

| (1S,9aR)-1-{[4-(2-Hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 2-Methyl-3-butyn-2-ol | 4-(2-Hydroxypropan-2-yl)-1,2,3-triazole |

Impact of Substituent Effects on Chemical Reactivity

Electronic Effects: Substituents can exert influence through inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). ucsb.edustpeters.co.in

Inductive Effect: An electron-withdrawing group (e.g., a triazole ring or an ester) attached to the C-1 methyl group will decrease the electron density on the quinolizine ring system. This can lower the basicity (pKa) of the bridgehead nitrogen atom by inductively pulling electron density away from it. imperial.ac.uk Conversely, an electron-donating group would increase the basicity.

Resonance Effect: While the saturated octahydro-2H-quinolizine ring does not have a conjugated pi system, substituents with pi bonds can influence the reactivity of adjacent atoms. However, the inductive effect is generally the dominant electronic factor in such saturated systems. ucsb.edu

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions. For 1-(chloromethyl)octahydro-2H-quinolizine, DFT calculations can be employed to model key reaction pathways, such as nucleophilic substitution at the chloromethyl group. These reactions are of significant interest for the chemical modification of the quinolizidine (B1214090) scaffold.

A typical reaction studied is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. sciforum.netmdpi.comresearchgate.net Computational modeling of this process involves locating the transition state (TS) and the associated energy barrier, which determines the reaction rate.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G*, can map out the potential energy surface (PES) for the reaction. sciforum.netmdpi.comresearchgate.net This involves optimizing the geometries of the reactants, the pre-reaction complex, the transition state, the post-reaction complex, and the products. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. sciforum.netmdpi.comresearchgate.net

Table 1: Calculated Energies for the SN2 Reaction Pathway of this compound with a Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Pre-reaction Complex | [Quinolizine-CH₂Cl···Nu]⁻ | -5.2 |

| Transition State | [Nu···CH₂(Quinolizine)···Cl]⁻‡ | +15.8 |

| Post-reaction Complex | [Quinolizine-CH₂Nu···Cl]⁻ | -22.5 |

Conformal Analysis and Energetic Profiles of Octahydro-2H-quinolizine Systems

The octahydro-2H-quinolizine (also known as quinolizidine) core is a bicyclic system that can exist in several conformations. acs.org The fusion of the two six-membered rings can be either trans or cis, with each ring capable of adopting chair, boat, or twist-boat conformations. The relative stability of these conformers is crucial as it can significantly influence the compound's reactivity and biological activity.

For this compound, the primary conformational isomers are the trans-fused and cis-fused forms. The trans-conformer is generally more stable due to reduced steric strain. nih.gov Within the cis-conformer, ring inversion is possible. The orientation of the 1-(chloromethyl) substituent, being either axial or equatorial, further diversifies the conformational landscape.

Computational methods, particularly DFT and ab initio calculations (like MP2), are well-suited for determining the geometries and relative energies of these conformers. nih.gov A systematic conformational search followed by geometry optimization and frequency calculations can identify all stable conformers and their relative populations based on the Boltzmann distribution.

The energetic preference is for the substituent to occupy an equatorial position to minimize 1,3-diaxial interactions. libretexts.org Therefore, the most stable conformer of this compound is expected to be the trans-fused isomer with the chloromethyl group in an equatorial orientation.

Table 2: Relative Energies of this compound Conformers

| Conformer | Ring Fusion | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | trans | Equatorial | 0.00 |

| 2 | trans | Axial | 4.5 |

| 3 | cis | Equatorial | 2.8 |

Note: These are illustrative energy values based on general principles of conformational analysis of substituted quinolizidines and cyclohexanes. Specific calculated values for the target molecule would require dedicated computational studies. libretexts.org

Predicting Reactivity and Selectivity through Quantum Chemical Calculations

Quantum chemical calculations offer a suite of descriptors that can predict the reactivity and selectivity of a molecule without explicitly simulating a reaction. These descriptors are derived from the electronic structure of the molecule, often from the energies and distributions of the frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.inhakon-art.com

For this compound, these descriptors can identify the most reactive sites for both electrophilic and nucleophilic attack.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. For this compound, the LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Cl bond, making the methylene (B1212753) carbon the primary site for nucleophilic attack. sciforum.netmdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are targets for nucleophiles. A strong positive potential would be expected around the chloromethyl group's carbon atom. ekb.eg

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.netias.ac.in The condensed Fukui function, fk+, indicates the susceptibility of atom k to nucleophilic attack, while fk- indicates its susceptibility to electrophilic attack.

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a general measure of a molecule's reactivity. rasayanjournal.co.inhakon-art.comnih.gov A small HOMO-LUMO gap is indicative of higher reactivity.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Hardness (η) | 3.15 eV | Resistance to change in electron configuration |

| Softness (S) | 0.32 eV-1 | Reciprocal of hardness, indicates reactivity |

Note: These values are representative and would be calculated using DFT methods, for example, at the B3LYP/6-311++G(d,p) level of theory. hakon-art.comekb.eg

By analyzing these descriptors, a detailed picture of the chemical reactivity of this compound can be constructed. For instance, the site with the largest Fukui function for nucleophilic attack (fk+) would be the carbon of the chloromethyl group, confirming the expected regioselectivity for SN2 reactions. researchgate.netias.ac.in

Applications As a Synthetic Intermediate and Chemical Building Block

Utilization of the Quinolizine Core in Complex Molecule Synthesis

The octahydro-2H-quinolizine core is a prominent structural motif in a range of natural products, particularly alkaloids, which are known for their diverse and potent biological activities. The synthesis of complex molecules containing this core often relies on the use of functionalized quinolizine derivatives that can be readily incorporated into a larger synthetic scheme. While direct literature on the application of 1-(chloromethyl)octahydro-2H-quinolizine is limited, the synthetic utility of analogous compounds provides a clear indication of its potential.

A notable example can be found in the chemical modification of lupinine (B175516), a quinolizidine (B1214090) alkaloid. In these studies, the hydroxymethyl group of lupinine is often converted to a better leaving group, such as a methanesulfonate (B1217627), to facilitate nucleophilic substitution. This is chemically analogous to the utility of the chloromethyl group in this compound. For instance, (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate is synthesized from lupinine and subsequently used as an intermediate. nih.gov This reactive intermediate can then undergo reaction with nucleophiles to generate a variety of derivatives.

One such application is the synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine, which is formed by the reaction of the methanesulfonate with sodium azide (B81097). nih.gov The resulting azide is a versatile functional group that can participate in various subsequent reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This strategy has been employed to synthesize a series of 1,2,3-triazole derivatives of lupinine. nih.gov This approach highlights how a reactive handle, such as a chloromethyl or methanesulfonate group, on the quinolizine core enables the covalent linkage of the quinolizine scaffold to other molecular fragments, thereby facilitating the construction of complex molecules with potential biological applications. nih.gov

Scaffold Derivatization for Specialized Chemical Applications

The derivatization of the quinolizine scaffold is a key strategy for fine-tuning the chemical and physical properties of the resulting molecules for specialized applications. The reactivity of the chloromethyl group in this compound makes it an ideal starting point for a range of chemical modifications. By serving as an electrophile, it can react with a wide array of nucleophiles to introduce new functional groups and structural motifs onto the quinolizine core.

This derivatization can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, which is often a desirable trait for biologically active compounds. Conversely, the addition of nonpolar moieties can increase lipophilicity, which may be advantageous for crossing biological membranes.

The synthesis of triazole-containing lupinine derivatives serves as a prime example of scaffold derivatization. nih.gov In this case, the quinolizine scaffold is derivatized with various substituted triazole rings. The specific substituents on the triazole ring can be systematically varied to explore their impact on the biological activity of the final compounds. This modular approach allows for the creation of a library of related compounds with diverse functionalities, which can then be screened for desired properties. The ability to readily modify the quinolizine scaffold through a reactive intermediate like this compound is therefore a powerful tool for developing new chemical entities with tailored applications.

Strategies for Medicinal Chemistry Efforts (e.g., Ligand Design)

The quinolizine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The rigid, bicyclic nature of the quinolizine core provides a well-defined three-dimensional structure that can be strategically utilized in the design of ligands for specific biological targets, such as G-protein coupled receptors, ion channels, and enzymes.

The use of this compound as a building block allows for the systematic exploration of the chemical space around the quinolizine core. In ligand design, the quinolizine moiety can serve as a central scaffold from which various pharmacophoric groups can be appended. The chloromethyl group provides a convenient attachment point for linkers or directly for functional groups that are intended to interact with specific residues in a biological target's binding site.

For example, in the design of receptor ligands, the quinolizine core might serve to orient a basic nitrogen atom for a key ionic interaction, while substituents introduced via the chloromethyl group could engage in hydrogen bonding or hydrophobic interactions to enhance binding affinity and selectivity. The ability to synthesize a diverse range of derivatives from a common intermediate like this compound is a highly efficient strategy in medicinal chemistry for the development of new therapeutic agents. This approach facilitates the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. Quinolizine derivatives have been investigated for their potential as p38alpha MAP kinase inhibitors, highlighting the therapeutic relevance of this scaffold. nih.gov

Advanced Characterization Methodologies in Quinolizine Research

Spectroscopic Techniques for Structural Elucidation of Complex Quinolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal in confirming the structure of quinolizine derivatives. nih.gov For instance, in derivatives of (1S,9aR)-1-hydroxymethyl-octahydro-1H-quinolizine (lupinine), the protons of the quinolizine skeleton present characteristic signals. nih.gov Wide multiplet signals in the high-field region (δ 1.17–1.70 ppm) typically correspond to the axial and equatorial protons at various positions of the lupinine (B175516) skeleton (H-2a,e, 8a,e, 9a,e, 3a, 7a). nih.gov The equatorial protons at H-3 and H-7 often appear as a multiplet around δ 1.70-1.92 ppm. nih.gov The axial protons at positions 4 and 6, the nodal proton 9a, and the C-1 proton resonate at progressively lower fields. nih.gov The equatorial protons at positions 4 and 6 are usually observed as a narrow multiplet in the region of δ 2.80-2.88 ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning these signals and establishing the connectivity within the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of quinolizine derivatives, which aids in their structural identification. Electron ionization (EI) mass spectra are available for related compounds like 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)- and its (1S-cis)- stereoisomer in databases such as the NIST Chemistry WebBook. nist.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. In quinolizine derivatives, characteristic absorption bands can confirm the presence of specific moieties. For example, in triazole derivatives of lupinine, the quinolizidine (B1214090) ring itself shows characteristic bands around 2700-2800 cm⁻¹. areeo.ac.ir Other functional groups introduced onto the quinolizine scaffold will exhibit their own distinct IR absorptions. areeo.ac.ir

A summary of typical spectroscopic data for a related quinolizine derivative is presented in the table below.

| Spectroscopic Technique | Key Observations for a Lupinine Derivative areeo.ac.ir |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.1-2.9 ppm) corresponding to the protons of the octahydro-2H-quinolizine core. |

| ¹³C NMR | A set of signals corresponding to the carbon atoms of the quinolizine skeleton. For example, in a 1,2,3-triazole derivative, signals for C-3, C-7,8, C-2, C-9, C-1, C-10, C-4,6, and C-9a were observed at specific chemical shifts. |

| IR | Characteristic stretching vibrations for the quinolizidine Bohlmann bands (approx. 2700-2800 cm⁻¹). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the specific derivative, along with characteristic fragmentation patterns. |

Chromatographic and Separation Techniques for Stereoisomer Analysis

Due to the presence of multiple chiral centers, quinolizine derivatives like "1-(chloromethyl)octahydro-2H-quinolizine" can exist as various stereoisomers. Separating these isomers is crucial as they can exhibit different biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for the separation of enantiomers and diastereomers of quinoline (B57606) and quinolizine derivatives. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. nih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal resolution. nih.govmdpi.com For instance, polysaccharide-based CSPs are commonly used for the enantioseparation of various chiral compounds. mdpi.com

Gas Chromatography (GC): Chiral capillary gas chromatography is another effective technique for separating volatile chiral compounds. nih.gov For example, a method using a cyclodextrin (B1172386) derivative as the stationary phase has been developed for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral intermediate. nih.gov Similar principles can be applied to the stereoisomers of "this compound," provided it is sufficiently volatile or can be derivatized to increase its volatility.

The resolution of racemic mixtures is a fundamental process in stereoisomer analysis. lumenlearning.com It often involves converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. libretexts.org These diastereomers have different physical properties and can be separated by conventional chromatographic or crystallization techniques. libretexts.org

| Separation Technique | Principle | Application to Quinolizine Derivatives |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. youtube.com | Separation of enantiomers and diastereomers of various quinoline and quinolizine compounds. nih.govmdpi.com |

| Chiral GC | Separation of volatile stereoisomers on a chiral stationary phase. | Applicable to volatile quinolizine derivatives or their volatile derivatives. nih.gov |

| Resolution via Diastereomers | Conversion of enantiomers into separable diastereomers. libretexts.org | A general method applicable to racemic quinolizine derivatives. |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods are excellent for structural elucidation and separation, X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The arrangement of atoms in the crystal lattice provides a three-dimensional map of the molecule, revealing the precise spatial orientation of all atoms and thus its absolute stereochemistry. acs.org The determination of the absolute configuration of various quinoline and quinolizidine alkaloids has been successfully achieved using this method. rsc.orgrsc.org For complex molecules with multiple stereocenters, such as many naturally occurring quinolizidine alkaloids, X-ray crystallography is often the only unambiguous method for assigning the correct stereochemical descriptors (R/S notation) to each chiral center. nih.govresearchgate.net

The process generally involves:

Growing a high-quality single crystal of the pure enantiomer.

Collecting X-ray diffraction data.

Solving the crystal structure to obtain the three-dimensional arrangement of atoms.

Determining the absolute configuration, often by using the anomalous dispersion of X-rays by certain atoms.

This technique has been instrumental in establishing the absolute configurations of numerous furano- and pyrano-quinoline alkaloids. rsc.orgrsc.org

Q & A

Q. How does the compound’s stereochemistry affect its biological activity in alkaloid-derived drug candidates?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphoric acid) and compare bioactivity using cell-based assays (e.g., IC₅₀ in cancer lines). Stereochemical retention during functionalization is critical for maintaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.